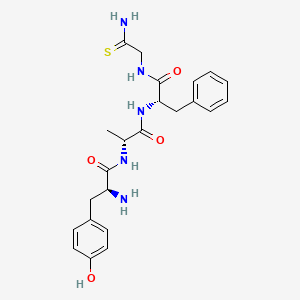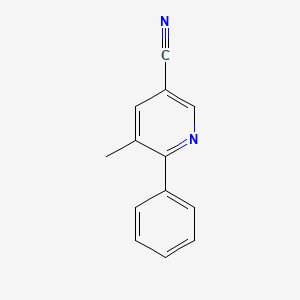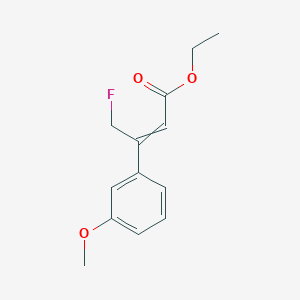
Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a fluoro group, a methoxyphenyl group, and a butenoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate typically involves the reaction of 4-fluoro-3-(3-methoxyphenyl)boronic acid with ethyl acrylate under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-fluoro-3-(3-methoxyphenyl)butanoic acid.
Reduction: Formation of 4-fluoro-3-(3-methoxyphenyl)-2-butanol.
Substitution: Formation of 4-substituted-3-(3-methoxyphenyl)-2-butenoates.
Scientific Research Applications
Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance its binding affinity to certain enzymes or receptors. The ester moiety can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-fluoro-3-(3-hydroxyphenyl)-2-butenoate
- Ethyl 4-chloro-3-(3-methoxyphenyl)-2-butenoate
- Ethyl 4-fluoro-3-(4-methoxyphenyl)-2-butenoate
Uniqueness
Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Properties
CAS No. |
85465-51-6 |
|---|---|
Molecular Formula |
C13H15FO3 |
Molecular Weight |
238.25 g/mol |
IUPAC Name |
ethyl 4-fluoro-3-(3-methoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C13H15FO3/c1-3-17-13(15)8-11(9-14)10-5-4-6-12(7-10)16-2/h4-8H,3,9H2,1-2H3 |
InChI Key |
AAVLSRVDTRCOQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(CF)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate](/img/structure/B14427355.png)
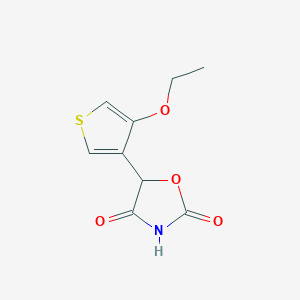
![N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine](/img/structure/B14427359.png)
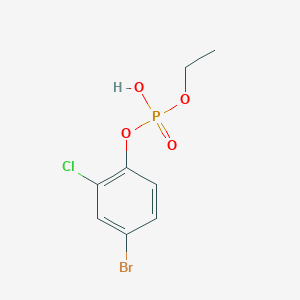
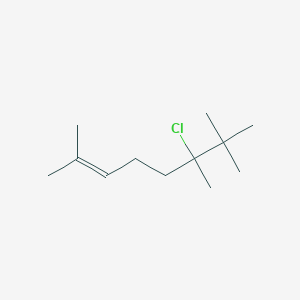
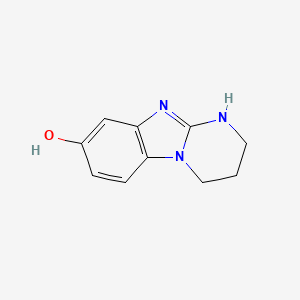
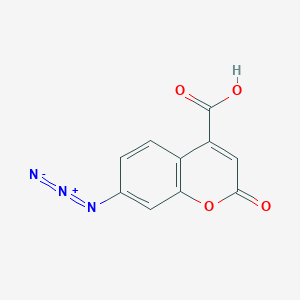

![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)

